2-Methyl-N-(2,2,2-trichloroacetyl)alanine
Overview
Description
2-Methyl-N-(2,2,2-trichloroacetyl)alanine is a chemical compound used as an intermediate in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .
Molecular Structure Analysis
The molecular formula of this compound is C6H8Cl3NO3 . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular formula of C6H8Cl3NO3 .Scientific Research Applications
Chemical Analysis and Detection in Neurotoxicity Research Research on β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, highlights advances in chemical analysis techniques that could apply to the study of 2-Methyl-N-(2,2,2-trichloroacetyl)alanine. Techniques for quantifying similar compounds in biological tissues have evolved, with some methods receiving AOAC approval. These developments underscore the importance of accurate detection methods in studying compounds implicated in neurodegenerative diseases (Banack & Murch, 2017).
Enzymatic Inhibition for Antibacterial Research Studies on alanine racemase inhibitors reveal a potential research application for compounds like this compound in developing new antibacterial agents. Alanine racemase, crucial for peptidoglycan synthesis in bacterial cell walls, has no human analogs, making it an attractive target for antibiotic development. Research identifies standard inhibitors and highlights the need for new, selective inhibitors due to the toxic effects of current options (Azam & Jayaram, 2015).
Applications in Microbial Enzyme Studies Alanine dehydrogenase (AlaDH) studies demonstrate how microbial enzymes that catalyze reactions involving alanine and its derivatives are integral to microbial metabolism and have applications across pharmaceutical, environmental, and food industries. The reversible conversion of L-alanine to pyruvate by AlaDH, and its role in energy generation and amino acid synthesis, highlights a broad area of research application for alanine derivatives (Dave & Kadeppagari, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYGLGVPKRDJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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